molecular formula C33H37NO9S3 B11664293 Tetramethyl 6'-(3-cyclohexylpropanoyl)-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Tetramethyl 6'-(3-cyclohexylpropanoyl)-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B11664293
M. Wt: 687.8 g/mol
InChI Key: HMVFLJHSPNCOBU-UHFFFAOYSA-N
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Description

Tetramethyl 6’-(3-cyclohexylpropanoyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyl 6’-(3-cyclohexylpropanoyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate typically involves multiple steps, starting with the preparation of the core spiro structure. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained. Common reagents used in the synthesis include cyclohexylpropanoyl chloride, dimethyl malonate, and various sulfur-containing compounds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with continuous monitoring to maintain optimal conditions. The use of automated systems for reagent addition and temperature control can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 6’-(3-cyclohexylpropanoyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.

    Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Tetramethyl 6’-(3-cyclohexylpropanoyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes due to its unique structure.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which Tetramethyl 6’-(3-cyclohexylpropanoyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

  • Tetramethyl 5’,5’,8’,9’-tetramethyl-6’-(trifluoroacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-[1’H]-thiopyrano[2,3-c]quinoline]-2’,3’-tetracarboxylate
  • Tetramethyl 5’,5’,6’,6’-tetrahydroxy-3,3,3’,3’-tetramethyl-1,1’-spirobisindane

Uniqueness

Tetramethyl 6’-(3-cyclohexylpropanoyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is unique due to its specific spiro structure and the presence of multiple functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

Molecular Formula

C33H37NO9S3

Molecular Weight

687.8 g/mol

IUPAC Name

tetramethyl 6'-(3-cyclohexylpropanoyl)-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C33H37NO9S3/c1-32(2)27-22(19-14-10-11-15-20(19)34(32)21(35)17-16-18-12-8-7-9-13-18)33(23(28(36)40-3)24(44-27)29(37)41-4)45-25(30(38)42-5)26(46-33)31(39)43-6/h10-11,14-15,18H,7-9,12-13,16-17H2,1-6H3

InChI Key

HMVFLJHSPNCOBU-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=CC=CC=C3N1C(=O)CCC4CCCCC4)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C

Origin of Product

United States

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